2-[3-(Aminomethyl)piperidin-1-yl]acetic acid
Description
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid is a piperidine derivative featuring an aminomethyl group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry due to its dual functional groups, which enable diverse pharmacological interactions. Its structure allows for hydrogen bonding (via the acetic acid and aminomethyl groups) and conformational flexibility, making it a scaffold for targeting receptors such as chemokine or opioid receptors .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C8H16N2O2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6,9H2,(H,11,12) |
InChI Key |
CBPFIQPZFBEDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include multicomponent reactions, cyclization, and annulation processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperidine-Based Analogues
2-(N-Piperidyl) Acetic Acid Hydrazide (MAI)
- Structure : Piperidine ring with an acetic acid hydrazide substituent.
- Synthesis : Alkylation of piperidine with ethyl bromoacetate, followed by hydrazine hydrate treatment (95.9% yield) .
- Activity : Exhibits antimicrobial and spasmolytic effects.
(R)-(-)-Phenylpiperidin-1-yl-acetic Acid
- Structure : Piperidine with a phenyl group at the 1-position and acetic acid.
- Application : Used in chiral derivatization to assess enantiomeric purity .
- Key Difference: The phenyl group introduces steric hindrance and lipophilicity, altering receptor binding compared to the aminomethyl analogue.
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic Acid
Piperazine and Heterocyclic Analogues
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
- Structure : Piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) group.
- Application : Employed in peptide synthesis as a protecting group (CAS: 180576-05-0) .
- Key Difference : Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, while the Fmoc group increases steric bulk.
[3-(4-Methylbenzimidazol-2-yl)piperidin-1-yl]carbonylphenylamino Acetic Acid
Cyclohexane and Hybrid Structures
cis-(1S,3R)-(1-(Aminomethyl)-3-methylcyclohexyl)acetic Acid
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility |
|---|---|---|---|
| 2-[3-(Aminomethyl)piperidin-1-yl]acetic acid | 172.23 | ~0.5 | High |
| 2-(N-Piperidyl) acetic acid hydrazide (MAI) | 157.21 | -1.2 | Moderate |
| [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid | 186.25 | 1.8 | Low |
*Predicted using fragment-based methods.
Biological Activity
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and an amino acid moiety, contributing to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The molecular formula of this compound is . Its structure allows for various interactions with biological targets, making it a candidate for numerous therapeutic applications.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study found that certain piperidine derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from to .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 19a | <0.008 | Gram-positive |
| 19b | 0.125 | M. tuberculosis |
| 19c | 4 | MRSA |
These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy.
2. Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. Research indicates that compounds containing the piperidine structure can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The binding interactions of these compounds with AChE were confirmed through molecular docking studies, showing favorable binding affinities.
3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, particularly in relation to the IκB kinase (IKK) complex involved in inflammatory pathways. Inhibitors targeting this pathway can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . The ability of piperidine derivatives to reduce these inflammatory markers suggests potential applications in treating autoimmune diseases.
Case Studies
Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:
- Study on Antimicrobial Activity : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results highlighted that compounds with specific substituents showed enhanced activity against resistant strains of bacteria .
- Neuroprotective Effects : A study focusing on the neuroprotective effects of piperidine derivatives indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting their potential role in neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies have shown that modifications to the piperidine ring and the amino acid side chain can significantly affect the compound's potency and selectivity towards various biological targets .
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210–254 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA. Purity >95% is typical for research-grade material .
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals:
- Piperidine protons: δ 1.5–3.0 ppm (multiplet).
- Acetic acid carbonyl: δ 170–175 ppm in ¹³C NMR.
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₈H₁₅N₂O₂: 171.11 g/mol).
Advanced: How can enantiomeric purity be resolved for chiral derivatives of this compound?
Q. Methodological Answer :
- Chiral Derivatization : Convert the compound to a diastereomeric amide using (S)-(-)-1-phenylethylamine, then analyze via HPLC .
- Chiral Stationary Phases : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) for baseline separation.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra to known standards.
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (mandatory due to eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation (classified as H335: respiratory irritant) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address discrepancies in spectroscopic data during characterization?
Q. Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 50°C.
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons (e.g., piperidine ring protons) .
- X-ray Crystallography : Resolve tautomeric or conformational ambiguities for solid-state structure .
Advanced: What computational methods aid in designing derivatives with enhanced pharmacological activity?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or enzymes) .
- QSAR Modeling : Train models on existing bioactivity data to predict logP, solubility, and binding affinity.
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to explore feasible synthetic routes .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Q. Methodological Answer :
- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24h, then quantify degradation via HPLC.
- Plasma Stability : Test in human plasma (37°C, 1h) to assess metabolic susceptibility .
- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
